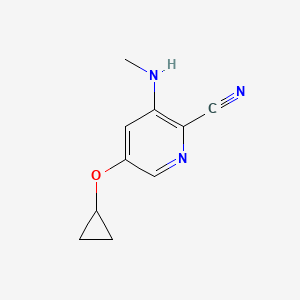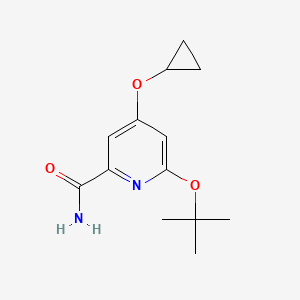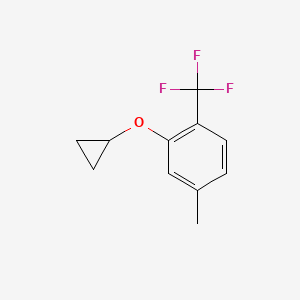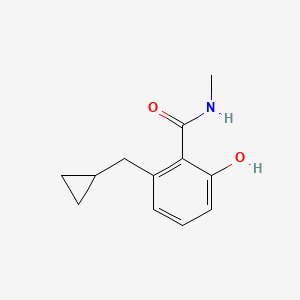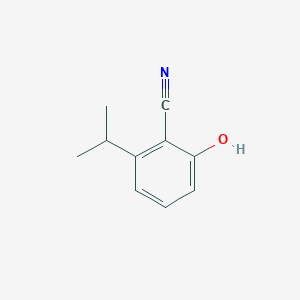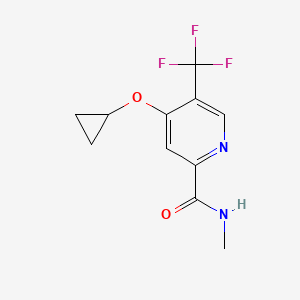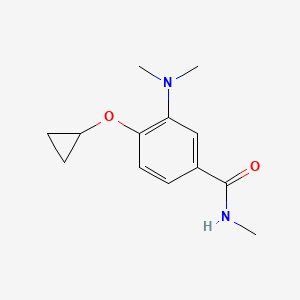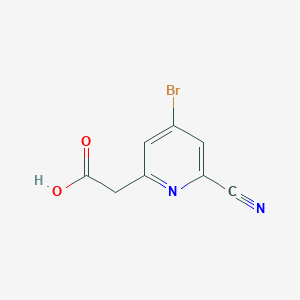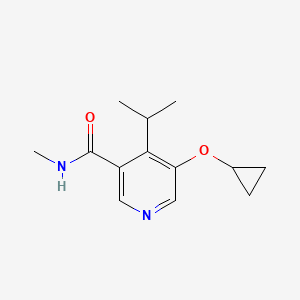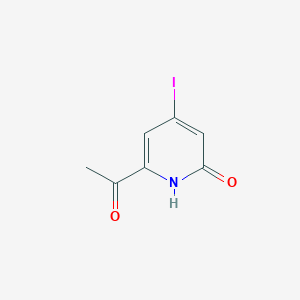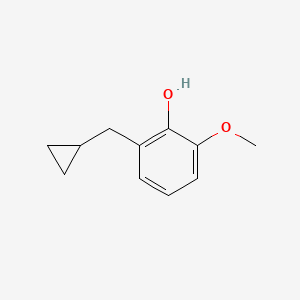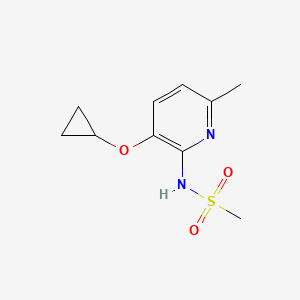
2-Cyclopropoxy-5-ethyl-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-5-ethyl-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylated aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-ethyl-N-methylaniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor, such as 2-cyclopropoxy-5-ethylbromobenzene, with N-methylaniline under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as column chromatography or recrystallization, may be used to enhance the efficiency and quality of the final product.
化学反応の分析
Types of Reactions
2-Cyclopropoxy-5-ethyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amine group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Quinones, nitroso compounds.
Reduction: Secondary amines, primary amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
科学的研究の応用
2-Cyclopropoxy-5-ethyl-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Cyclopropoxy-5-ethyl-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
N-Methylaniline: A simpler aniline derivative with a methyl group attached to the nitrogen atom.
2-Cyclopropoxy-5-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
5-Cyclopropoxy-2-ethyl-N-methylaniline: Positional isomer with the cyclopropoxy and ethyl groups at different positions.
Uniqueness
2-Cyclopropoxy-5-ethyl-N-methylaniline is unique due to the specific combination of substituents on the aniline ring, which may confer distinct chemical and biological properties. Its structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
2-cyclopropyloxy-5-ethyl-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-3-9-4-7-12(11(8-9)13-2)14-10-5-6-10/h4,7-8,10,13H,3,5-6H2,1-2H3 |
InChIキー |
XGGGYRJHJMWYOP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)OC2CC2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


